molecular formula C12H16N2O4 B12421954 n-MCT-d3

n-MCT-d3

Cat. No.: B12421954
M. Wt: 255.28 g/mol
InChI Key: NOWRLNPOENZFHP-MIHHROEASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-MCT-d3 involves the incorporation of deuterium atoms into the methanocarbathymidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

n-MCT-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized methanocarbathymidine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

n-MCT-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of nucleosides in biological systems.

    Medicine: Investigated for its potential use in antiviral therapies due to its structural similarity to natural nucleosides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-MCT-d3 involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its molecular targets and pathways. The compound can inhibit viral replication by mimicking natural nucleosides and incorporating into viral DNA or RNA, leading to chain termination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical studies compared to non-deuterated analogs. This makes it particularly valuable in research applications where accurate tracking and analysis are crucial .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

255.28 g/mol

IUPAC Name

1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1/i1D3

InChI Key

NOWRLNPOENZFHP-MIHHROEASA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Origin of Product

United States

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